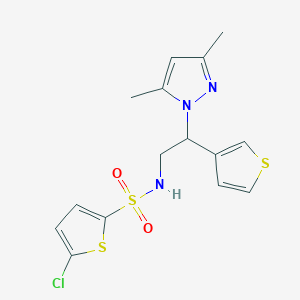

5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O2S3/c1-10-7-11(2)19(18-10)13(12-5-6-22-9-12)8-17-24(20,21)15-4-3-14(16)23-15/h3-7,9,13,17H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEAFFVIYYYDJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CSC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a compound that combines a thiophene ring with a sulfonamide group, which has been studied for its potential biological activities, particularly as an inhibitor of various enzymes and in antimicrobial applications. The biological activity of thiophene-based sulfonamides has been widely investigated, showcasing their effectiveness against different targets.

Biological Activity Overview

The compound exhibits notable biological activities, particularly in the following areas:

1. Inhibition of Carbonic Anhydrase Isoenzymes

Thiophene-based sulfonamides, including derivatives similar to the target compound, have been shown to effectively inhibit human carbonic anhydrase isoenzymes (hCA-I and hCA-II). Inhibition studies revealed:

- IC50 values : Ranged from 69 nM to 70 µM for hCA-I and from 23.4 nM to 1.405 µM for hCA-II.

- Ki values : Varied between 66.49 ± 17.15 nM to 234.99 ± 15.44 µM for hCA-I and from 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II.

These compounds exhibit noncompetitive inhibition mechanisms, primarily interacting outside the catalytic active site of the enzymes .

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, demonstrating significant activity against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

- Mechanism of Action : The compounds inhibit biofilm formation and exhibit bactericidal properties, indicating their potential as therapeutic agents in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of thiophene-based sulfonamides is influenced by their structural components:

- Sulfonamide Group : Essential for enzyme inhibition.

- Thiophene Ring : Modifications on the thiophene moiety can alter potency and selectivity towards specific isoenzymes or pathogens.

- Pyrazole Substitution : Variations in the pyrazole group have been linked to enhanced biological activity, particularly in anti-inflammatory and antimicrobial contexts .

Case Studies

Several studies have explored the biological activities of related compounds:

-

Study on Carbonic Anhydrase Inhibition

- Objective : To evaluate the inhibition effects of thiophene-based sulfonamides on hCA-I and hCA-II.

- Findings : Compounds demonstrated strong inhibitory effects with significant implications for drug development targeting conditions like glaucoma and obesity due to their role in fluid transport regulation .

- Antimicrobial Evaluation

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiophene and pyrazole moieties exhibit significant antimicrobial properties. A study highlighted the efficacy of similar compounds against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Case Study: Antibacterial Efficacy

A recent investigation assessed the antibacterial activity of this compound against multidrug-resistant pathogens. The results showed that it had minimal inhibitory concentrations (MICs) comparable to established antibiotics, demonstrating significant activity against resistant strains .

Anticancer Activity

The anticancer potential of 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide has been explored in various cancer cell lines. In vitro studies indicated cytotoxicity against lung (A549), breast (MCF7), and fibrosarcoma (HT1080) cancer cells . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxic Effects

In a comparative study evaluating sulfonamide derivatives on cancer cell lines, this compound exhibited a notable reduction in cell viability at concentrations above 10 µM .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are linked to the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in mediating inflammatory responses. Preclinical models demonstrated a reduction in edema and inflammatory markers when treated with this compound .

Research Findings Summary

The following table summarizes the biological activities and their respective findings related to this compound:

Q & A

Basic: What are the common synthetic routes for preparing the target compound?

Methodological Answer:

The compound can be synthesized via multi-step reactions involving:

- Step 1: Formation of the pyrazole intermediate (e.g., 3,5-dimethyl-1H-pyrazole) through cyclocondensation of hydrazines with diketones or β-ketoesters.

- Step 2: Functionalization of the thiophene sulfonamide moiety using chlorination and sulfonation reactions.

- Step 3: Coupling the pyrazole and thiophene-ethylamine intermediates via nucleophilic substitution or amidation.

Key intermediates like 2-amino-4-chloro-5-pyrimidinecarboxylate derivatives (e.g., from ) are often used as precursors. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like thiadiazoles or over-chlorination .

Advanced: How can researchers optimize reaction yield when side reactions occur during pyrazole-thiophene coupling?

Methodological Answer:

To mitigate competing side reactions (e.g., dimerization or hydrolysis):

- Process Control: Use real-time monitoring (e.g., in situ FTIR or HPLC) to track intermediate consumption and adjust reagent stoichiometry dynamically .

- Catalysis: Employ palladium-based catalysts or phase-transfer agents to enhance regioselectivity.

- Solvent Optimization: Polar aprotic solvents like DMF or DMSO can stabilize charged intermediates, while low temperatures (−10°C to 0°C) reduce side-product formation. highlights temperature optimization for analogous thiadiazole syntheses .

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

- NMR: ¹H/¹³C NMR distinguishes between thiophene (δ 6.8–7.5 ppm) and pyrazole (δ 2.1–2.5 ppm for methyl groups) protons. 2D NMR (e.g., HSQC, COSY) resolves overlapping signals from the ethyl linker .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography: Single-crystal analysis (as in ) validates stereochemistry and bond angles .

Advanced: How should pH-dependent variations in biological activity be addressed during in vitro assays?

Methodological Answer:

- Buffer Systems: Use pH-stable buffers (e.g., HEPES or Tris) across a range (pH 5.0–8.0) to assess protonation effects on sulfonamide’s sulfonyl group, which influences receptor binding.

- Control Experiments: Include reference compounds with known pH-dependent activity (e.g., saccharin derivatives from ) to calibrate assay conditions.

- Data Normalization: Express activity as a function of ionic strength and pH to isolate compound-specific effects .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Meta-Analysis: Compare assay conditions (e.g., cell lines, incubation time) across studies. For example, shows antimicrobial activity varies with pH, which may explain discrepancies.

- Dose-Response Curves: Replicate experiments using standardized protocols (e.g., CLSI guidelines) to identify outliers.

- Theoretical Frameworks: Apply QSAR models or molecular docking to reconcile empirical data with predicted binding affinities .

Advanced: What mechanistic studies elucidate the pyrazole-thiophene bond formation?

Methodological Answer:

- Isotopic Labeling: Use deuterated ethyl linkers to track bond formation via ²H NMR.

- Kinetic Profiling: Monitor reaction progress under varying temperatures to derive activation parameters (ΔH‡, ΔS‡).

- Computational Chemistry: DFT calculations (e.g., Gaussian 09) simulate transition states, as applied to analogous oxadiazole syntheses in .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

- Reactive Intermediates: Handle chlorinated reagents (e.g., SOCl₂) in fume hoods with inert gas purging.

- Personal Protective Equipment (PPE): Use nitrile gloves and splash goggles, especially when working with thiophene derivatives (known irritants, per ).

- Waste Disposal: Neutralize acidic byproducts (e.g., HCl) before disposal .

Advanced: How to design SAR studies for pyrazole ring substituents?

Methodological Answer:

- Substituent Variation: Synthesize analogs with halogens (e.g., 4-F, 4-Cl) or methyl groups at pyrazole positions 3 and 5. demonstrates how chlorophenyl groups enhance bioactivity.

- Biological Testing: Use parallel assays (e.g., enzyme inhibition, cytotoxicity) to correlate substituent electronic effects (Hammett σ values) with activity .

Basic: What methods ensure purity during scale-up?

Methodological Answer:

- Chromatography: Flash column chromatography (silica gel, hexane/EtOAc gradient) removes polar impurities.

- Crystallization: Recrystallize from ethanol/water mixtures to isolate high-purity crystals (>95%, per ).

- Analytical Validation: Combine HPLC (≥99% purity threshold) with elemental analysis .

Advanced: How can this compound serve as a precursor for novel heterocycles?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.